2-(2-Bromoethoxy)ethanol

描述

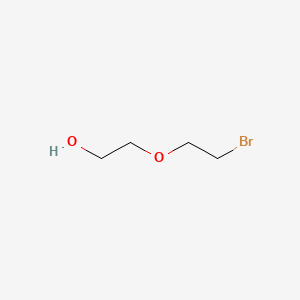

2-(2-Bromoethoxy)ethanol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)ethanol can be synthesized through the reaction of diethylene glycol with hydrobromic acid. The reaction typically involves heating diethylene glycol with hydrobromic acid under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

2-(2-Bromoethoxy)ethanol undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group is a good leaving group, making this compound suitable for nucleophilic substitution reactions.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Etherification: The hydroxyl group can also react with alkyl halides to form ethers

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Typical conditions involve heating the reaction mixture to facilitate the substitution.

Esterification: Common reagents include carboxylic acids and acid chlorides. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid.

Etherification: Common reagents include alkyl halides and a base such as sodium hydride. .

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and nitriles.

Esterification: Products include esters.

Etherification: Products include ethers

科学研究应用

Applications in Organic Synthesis

-

Synthesis of Pharmaceuticals :

- 2-(2-Bromoethoxy)ethanol is utilized as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been employed in the preparation of various medicinally relevant compounds such as glitazones, which have demonstrated antidiabetic activity .

- The compound can also facilitate the synthesis of radiotracers used in medical imaging, such as [18F]MC225, which is important for studying drug transport mechanisms across the blood-brain barrier .

-

Material Science :

- It serves as a precursor for creating nonlinear optical materials. The bromine atom can be substituted in further reactions to yield materials with specific optical properties .

- In studies focused on the development of amphiphilic compounds, this compound has been used to modify phenolic compounds to enhance their solubility and functionality in various applications .

Case Study 1: Synthesis of Nonlinear Optical Materials

A research study detailed the use of this compound to synthesize 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, which was then utilized to create nonlinear optical materials through substitution reactions with trimethylamine. The resulting materials exhibited promising optical properties suitable for advanced photonic applications .

Case Study 2: Radiochemistry Applications

In another study, this compound was used in the synthesis of a phenolic precursor for radiotracer development. The compound was reacted under controlled conditions to yield significant quantities of the radiotracer [18F]MC225, demonstrating its utility in medical imaging research .

Data Table: Summary of Applications

作用机制

2-(2-Bromoethoxy)ethanol acts primarily as a linker molecule in various chemical and biological applications. In the context of PROTACs, it joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein. This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

相似化合物的比较

Similar Compounds

Bromo-PEG3-alcohol: Similar structure but with an additional ethylene glycol unit.

Bromo-PEG4-alcohol: Contains two additional ethylene glycol units compared to 2-(2-Bromoethoxy)ethanol

Uniqueness

This compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer increases solubility in aqueous media, while the bromide and hydroxyl groups provide versatile functionalization options. This makes it particularly useful in applications requiring both solubility and reactivity .

生物活性

2-(2-Bromoethoxy)ethanol, with the chemical formula and CAS number 57641-66-4, is a brominated compound that has garnered attention in various biological studies due to its potential cytotoxic and pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, potential mechanisms of action, and relevant case studies.

- Molecular Weight : 169.02 g/mol

- Molecular Formula : C4H9BrO2

- Boiling Point : Not available

- Storage Conditions : Store in a sealed container at -20°C.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Selectivity Ratio (Cancer:Normal) |

|---|---|---|

| MCF-7 | <8 | 11.6:1 |

| HeLa | <8 | 5.1:1 |

| Vero | >14.9 |

The data indicates that this compound exhibits significant cytotoxicity with IC50 values below 10 μM against resistant cancer cell lines such as MCF-7 and HeLa, while showing reduced toxicity to normal Vero cells .

The biological activity of this compound may involve multiple mechanisms:

- Induction of Apoptosis : Studies suggest that compounds similar to this compound can induce apoptosis through chromatin fragmentation and increased hypodiploid cell percentages, indicating a shift towards programmed cell death .

- Multidrug Resistance Reversal : It has been observed that certain brominated compounds can reverse multidrug resistance in cancer cells by modulating the expression of genes associated with drug efflux, such as MDR1 .

- Inhibition of Tumor Growth : In vivo studies have shown that related compounds can inhibit tumor growth in xenograft models, suggesting potential therapeutic applications for brominated derivatives in oncology .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an observed IC50 of approximately 8 μM. The mechanism was linked to the activation of apoptotic pathways and suppression of survival signals .

- Combination Therapy Research : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy against resistant cancer cell lines, indicating its potential as an adjuvant treatment .

Safety and Toxicology

While the compound shows promise as a therapeutic agent, safety assessments are crucial. The compound is classified with hazard statements indicating it may cause skin irritation and respiratory issues upon exposure . Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

常见问题

Q. Basic: What are the standard methods for synthesizing 2-(2-Bromoethoxy)ethanol, and how are its purity and structure validated?

This compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting ethylene glycol derivatives with brominating agents. For example:

- Step 1 : Ethylene glycol or its oligomers (e.g., diethylene glycol) are treated with hydrobromic acid (HBr) under controlled conditions to introduce the bromoethoxy group.

- Step 2 : Reaction optimization includes temperature control (40–60°C) and stoichiometric excess of HBr to minimize side products like dibrominated compounds .

Validation :

- Purity : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to confirm purity ≥95% .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies key peaks (e.g., bromine-adjacent CH₂ groups at δ 3.6–3.8 ppm) .

Q. Advanced: How does the bromoethoxy group influence reactivity in Rh(II)-catalyzed O–H insertion and subsequent cyclization?

In Rh(II)-catalyzed reactions, this compound acts as a substrate for O–H insertion with diazo compounds. However, its bromine atom often hinders cyclization due to steric and electronic effects:

- Example : Attempted cyclization of this compound-derived intermediates with DBU (1,8-diazabicycloundec-7-ene) led to isomerization instead of intramolecular substitution, yielding achiral products (e.g., compound 25 in ).

- Key challenge : Competing pathways (e.g., elimination or rearrangement) dominate due to the poor leaving-group ability of bromide under basic conditions .

Methodological Insight :

- Use alternative leaving groups (e.g., tosylates) or milder bases (e.g., K₂CO₃) to favor cyclization.

- Monitor reaction progress via ¹H NMR to detect intermediate species .

Q. Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Solubility :

- Organic solvents : Fully miscible in chloroform, DMSO, and dichloromethane .

- Aqueous solubility : Limited (~24 g/L at 20°C), requiring cosolvents (e.g., ethanol) for biological applications .

Stability :

- Storage : Store at 0–4°C in inert atmospheres (N₂ or Ar) to prevent oxidation or hydrolysis .

- Decomposition : Exposure to UV light or moisture accelerates degradation, detected via HPLC-MS as brominated byproducts .

Q. Advanced: How is this compound utilized in PROTAC linker design, and what analytical strategies address synthetic bottlenecks?

This compound serves as a precursor for polyethylene glycol (PEG)-based linkers in PROTACs (Proteolysis-Targeting Chimeras):

- Application : Its bromine terminus enables covalent conjugation to E3 ligase ligands, while the hydroxyl group facilitates coupling to target protein binders .

Analytical Strategies :

- Purity assessment : Size-exclusion chromatography (SEC) monitors PEG chain length uniformity.

- Stoichiometry validation : MALDI-TOF MS confirms molecular weight consistency (e.g., Br-PEG₄-OH, MW 257.12 Da) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Hazard Mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity: LD₅₀ ~500 mg/kg in rats) .

Waste Disposal :

- Neutralize brominated waste with sodium thiosulfate before disposal to prevent environmental release .

Q. Advanced: How do conflicting data on the toxicity of this compound inform risk assessment in biomedical research?

While direct toxicity studies on this compound are limited, extrapolation from structurally similar compounds (e.g., 2-butoxyethanol) reveals potential risks:

- Metabolic pathway : Oxidative metabolism generates bromoacetic acid, a known nephrotoxin .

- Contradiction : Unlike 2-butoxyethanol, this compound’s PEG moiety may reduce bioaccumulation, necessitating species-specific in vivo studies .

Methodological Recommendation :

- Conduct Ames tests for mutagenicity and hepatic/renal function assays in rodent models to resolve discrepancies .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Q. Advanced: What role does this compound play in nanoparticle functionalization, and how are batch inconsistencies addressed?

In nanomaterial synthesis, this compound acts as a stabilizing agent or surface modifier:

- Example : Gold nanoparticles (AuNPs) functionalized with Br-PEG₄-OH exhibit improved colloidal stability in physiological buffers .

Batch Consistency :

- Quality control : Dynamic light scattering (DLS) measures hydrodynamic diameter (PDI <0.2) to ensure uniformity.

- Surface analysis : X-ray photoelectron spectroscopy (XPS) verifies bromine content (Br 3d peak at ~70 eV) .

Q. Basic: What are the regulatory guidelines for using this compound in academic research?

- EU Compliance : Follow CLP Regulation (EC 1272/2008) for labeling (acute toxicity Category 4) and storage (ventilated, UV-protected areas) .

- REACH : Registration required for quantities ≥1 ton/year; include ecotoxicity data (e.g., Daphnia magna LC₅₀) .

Q. Advanced: How can computational modeling predict the environmental fate of this compound?

Predictive Tools :

- EPI Suite : Estimates biodegradation half-life (e.g., 30–60 days for aerobic conditions).

- ECOSAR : Predicts acute aquatic toxicity (e.g., fish LC₅₀ ~10 mg/L) .

Validation : Compare with experimental BOD (biochemical oxygen demand) data from microbial assays .

属性

IUPAC Name |

2-(2-bromoethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOJLOUPDKBCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-17-3 | |

| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-66-4 | |

| Record name | 2-(2-bromoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。